molecular formula C23H33N5 B11040903 7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline

7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11040903
M. Wt: 379.5 g/mol
InChI Key: MVAGJWMYDLLSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H33N5

Molecular Weight

379.5 g/mol

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C23H33N5/c1-6-27-9-11-28(12-10-27)22-24-8-7-20(25-22)19-14-21-18(13-16(19)2)17(3)15-23(4,5)26-21/h7-8,13-14,17,26H,6,9-12,15H2,1-5H3

InChI Key

MVAGJWMYDLLSQE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=N2)C3=CC4=C(C=C3C)C(CC(N4)(C)C)C

Origin of Product

United States

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